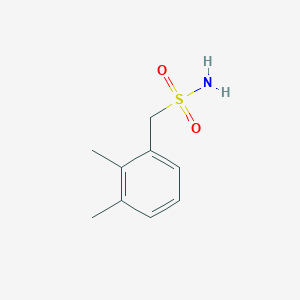![molecular formula C13H17NO B13189457 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyphenyl)-3-azabicyclo[320]heptane is a complex organic compound featuring a bicyclic structure with an azabicyclo core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-3-azabicyclo[32One common method involves the use of [2+2] cycloaddition reactions under visible light-mediated energy transfer catalysis . This method allows for the efficient formation of the bicyclic structure with high regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed reactions. These methods are optimized for high yield and purity, ensuring the compound can be produced in sufficient quantities for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxa-1-azabicyclo[3.2.0]heptane: This compound shares a similar bicyclic structure but with an oxygen atom in the ring.
6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane: This compound features a different bicyclic core but with similar structural complexity
Uniqueness
6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
6-(2-methoxyphenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C13H17NO/c1-15-13-5-3-2-4-10(13)11-6-9-7-14-8-12(9)11/h2-5,9,11-12,14H,6-8H2,1H3 |
InChI-Schlüssel |
NFDCQXVGLRUBCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CC3C2CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


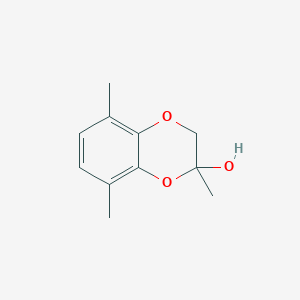
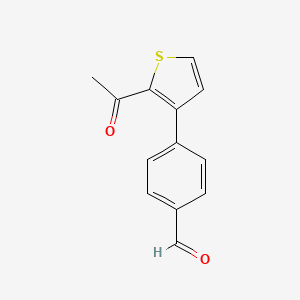

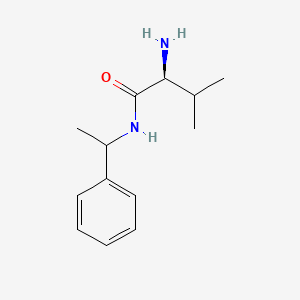

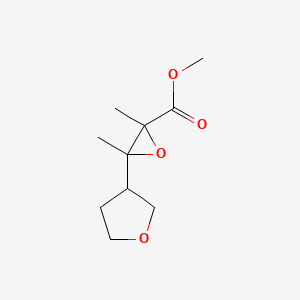
![5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13189406.png)
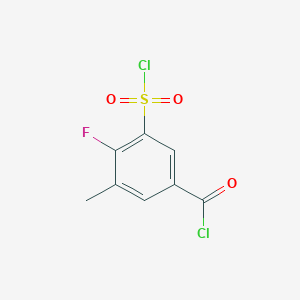
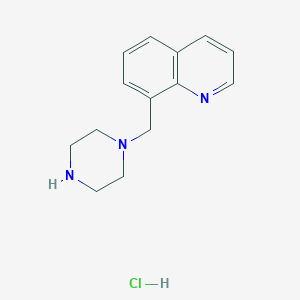

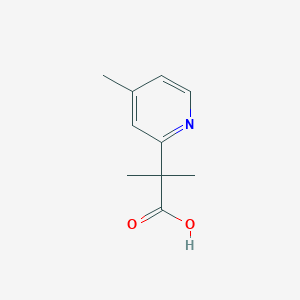

amine](/img/structure/B13189429.png)
